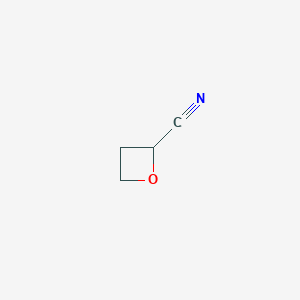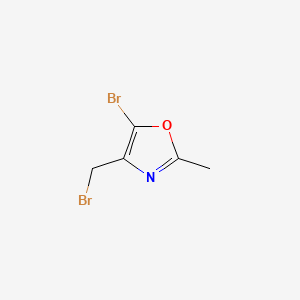
Oxetane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxetanecarbonitrile is a chemical compound characterized by a four-membered oxetane ring with a nitrile group attached to it. The molecular formula of 2-oxetanecarbonitrile is C4H5NO. This compound is of significant interest in organic chemistry due to its unique ring structure and reactivity, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Oxetanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropionitrile with a base can lead to the formation of 2-oxetanecarbonitrile via intramolecular cyclization. Another method involves the use of diazo compounds and subsequent O-H insertion and C-C bond-forming cyclization .
Industrial Production Methods
Industrial production of 2-oxetanecarbonitrile typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction conditions to facilitate the cyclization and formation of the oxetane ring. The exact industrial methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxetanecarbonitrile undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to different products depending on the reagents used.
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the Paternò-Büchi reaction, to form new ring structures.
Common Reagents and Conditions
Acids and Bases: Used for ring-opening reactions.
Nucleophiles: Employed in substitution reactions.
Photochemical Conditions: Utilized in cycloaddition reactions.
Major Products Formed
Vicinal Halocyanohydrins: Formed from ring-opening reactions with hydrogen halides.
Cycloaddition Products: Resulting from reactions like the Paternò-Büchi reaction.
Aplicaciones Científicas De Investigación
2-Oxetanecarbonitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-oxetanecarbonitrile involves its reactivity due to the strained oxetane ring and the presence of the nitrile group. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can influence biological pathways and processes, making 2-oxetanecarbonitrile a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Oxetane: A simpler analog without the nitrile group.
3-Oxetanone: Contains a carbonyl group instead of a nitrile group.
2-Methyleneoxetane: Features a methylene group attached to the oxetane ring.
Uniqueness
Its combination of structural features makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C4H5NO |
|---|---|
Peso molecular |
83.09 g/mol |
Nombre IUPAC |
oxetane-2-carbonitrile |
InChI |
InChI=1S/C4H5NO/c5-3-4-1-2-6-4/h4H,1-2H2 |
Clave InChI |
SHMLZNJGRQRUSC-UHFFFAOYSA-N |
SMILES canónico |
C1COC1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B13929333.png)
![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
![2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid](/img/structure/B13929335.png)


![methyl 1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13929365.png)





